molecular formula C12H11NO2 B146910 Ethyl benzylidenecyanoacetate CAS No. 2169-69-9

Ethyl benzylidenecyanoacetate

Cat. No. B146910
CAS RN: 2169-69-9
M. Wt: 201.22 g/mol
InChI Key: KCDAMWRCUXGACP-DHZHZOJOSA-N
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Description

Ethyl benzylidenecyanoacetate is a compound that can be synthesized through various chemical reactions, often involving the condensation of aldehydes with active methylene compounds. The compound is characterized by the presence of a benzylidene moiety attached to a cyanoacetate ester, which is a functional group known for its reactivity and utility in organic synthesis.

Synthesis Analysis

The synthesis of ethyl benzylidenecyanoacetate-like compounds typically involves Knoevenagel condensation reactions, where aldehydes react with active methylene compounds in the presence of a base or a catalyst. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate were synthesized using 4-chlorobenzaldehyde and 4-methylbenzaldehyde, respectively, with ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid . Additionally, ethyl 2-amino-4-phenyl-4H-1-benzothieno[3,2-b]pyran-3-carboxylate was synthesized by condensation of ethyl cyanoacetate with a benzylidenebenzo[b]thiophenone derivative .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed through spectral studies such as NMR, Mass spectroscopy, and X-ray diffraction studies. For example, the structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate adopts a Z conformation about the C=C bond and crystallizes in the monoclinic crystal system . Similarly, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate crystallizes in the triclinic p-1 space group with a Z conformation about the C=C double bond .

Chemical Reactions Analysis

Ethyl benzylidenecyanoacetate and its analogs can undergo various chemical reactions due to the presence of reactive functional groups. For instance, ethyl thiocyanoacetate reacts with aromatic aldehydes in the presence of thioureas to give arylidene thiocarbamoyl thiocyanoacetamides . Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used in Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids . Moreover, ethyl chloromethylidenecyanoacetate reacts with diazomethane to form ethyl diazoethylidenecyanoacetate, which is a versatile synthon for the synthesis of heterocycles or strained rings like cyclopropenes or bicyclobutanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl benzylidenecyanoacetate derivatives are influenced by their molecular structure. The crystalline form, melting points, and solubility can vary depending on the substituents on the benzylidene moiety. The reactivity of these compounds is also determined by the presence of the cyano and ester groups, which can participate in further chemical transformations. For example, the presence of the ester group allows for reactions such as saponification, esterification, and amidation .

Scientific Research Applications

Application 1: Synthesis of Knoevenagel Condensation Products

  • Methods of Application :
    • Procedure : The reaction involves the condensation of an aromatic aldehyde with ethyl cyanoacetate under green catalytic media .
  • Results :
    • Advantages : Solvent-free synthesis, no external metal catalyst or chemical base required, short reaction time .

Application 2: Electrochemical Sensors for Cd (II) Detection

  • Methods of Application :
    • Technique : Anodic stripping voltammetry for detection .
  • Results :
    • Stability : Excellent stability and reproducibility .

Application 3: Agro-Waste Sourced Catalyst for Green Chemistry

  • Methods of Application :
    • Procedure : Reaction under room temperature using microwave irradiation, avoiding hazardous catalysts or solvents .
  • Results :
    • Benefits : Eco-friendly, economic, and solvent-free synthesis .

Application 4: Synthesis of 3-Carboxy Coumarin Derivatives

  • Methods of Application :
    • Procedure : Knoevenagel condensation of salicylaldehyde with Meldrum acid under green catalytic media .
  • Results :
    • Advantages : Green methodology, avoiding external bases and additives .

Application 5: Development of Benzylidene Malononitrile Derivatives

  • Methods of Application :
    • Procedure : Knoevenagel condensation to give benzylidene malononitrile derivatives .
  • Results :
    • Process : Microwave-accelerated, eco-friendly performance .

Application 6: Synthesis of Benzylidene-2-Thiobarbituric Acid Derivatives

  • Methods of Application :
    • Procedure : Knoevenagel condensation involving thiobarbituric acid .
  • Results :
    • Advantages : Simple, robust, and non-hazardous synthesis .

Application 7: Organic Synthesis of Heterocyclic Compounds

  • Methods of Application :
    • Procedure : Employing Knoevenagel condensation to synthesize heterocyclic compounds .
  • Results :
    • Advantages : The method is eco-friendly and accelerates the synthesis process .

Application 8: Synthesis of Anti-Inflammatory Agents

  • Methods of Application :
    • Procedure : Condensation reactions to create anti-inflammatory agents .
  • Results :
    • Process : The synthesis process is efficient and environmentally benign .

Application 9: Creation of Organic Dyes

  • Methods of Application :
    • Procedure : Synthesis involving Knoevenagel condensation to produce dyes .
  • Results :
    • Advantages : The process is sustainable and offers a palette of dye options .

Application 10: Development of Photovoltaic Materials

  • Methods of Application :
    • Procedure : Synthesis of photovoltaic materials using Knoevenagel condensation .
  • Results :
    • Advantages : The synthesis is carried out under green conditions, promoting sustainability .

Application 11: Synthesis of Liquid Crystals

  • Methods of Application :
    • Procedure : Knoevenagel condensation to create liquid crystal compounds .
  • Results :
    • Advantages : The method is straightforward and environmentally friendly .

Application 12: Agricultural Chemical Development

  • Methods of Application :
    • Procedure : Utilizing Knoevenagel condensation for the synthesis of agrochemicals .
  • Results :
    • Advantages : The synthesis approach is green and contributes to sustainable agriculture .

properties

IUPAC Name

ethyl (E)-2-cyano-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2H2,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDAMWRCUXGACP-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl benzylidenecyanoacetate

CAS RN

2025-40-3, 2169-69-9
Record name 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002025403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2-cyanocinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl trans-alpha -cyanocinnamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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